N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features a combination of indole, furan, and pyridazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Notum, which plays a role in the Wnt signaling pathway. By inhibiting Notum, the compound can upregulate Wnt signaling, which may have therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the furan and pyridazine moieties.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a nicotinamide group instead of the pyridazine and furan groups.
Uniqueness
N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its combination of indole, furan, and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C20H17FN4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(5-fluoroindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17FN4O3/c21-15-3-5-17-14(12-15)7-9-24(17)10-8-22-19(26)13-25-20(27)6-4-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
LDYPLBOBWHNSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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